![molecular formula C17H18N2O4S B6395483 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-84-1](/img/structure/B6395483.png)
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (5-PNS-PA) is a novel compound with potential therapeutic applications. It belongs to the class of nicotinic acid derivatives, which are compounds with a pyridine ring structure and a carboxylic acid group. 5-PNS-PA is a highly potent compound that has been studied for its potential to modulate a wide range of physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been studied extensively in scientific research. It has been used to study the effects of nicotinic acid derivatives on a variety of physiological and biochemical processes, such as the modulation of calcium channels, the regulation of the immune system, and the regulation of gene expression. 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has also been studied for its potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Wirkmechanismus
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a potent agonist of the nicotinic acid receptor, which is a G protein-coupled receptor that is activated by nicotinic acid derivatives. Activation of the receptor leads to the activation of intracellular signaling pathways, which in turn leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the nicotinic acid receptor by 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate calcium channels, regulate the immune system, and regulate gene expression. It has also been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly potent compound, and its effects are rapid and reversible. It is also relatively stable and easy to synthesize. However, it is important to note that 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a highly potent compound, and caution should be exercised when using it in laboratory experiments.
Zukünftige Richtungen
The potential therapeutic applications of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% are numerous and varied. It has been studied for its potential to modulate a wide range of physiological and biochemical processes, and further research is needed to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in the treatment of cardiovascular diseases, diabetes, and obesity. Finally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% as a novel drug for the treatment of other diseases.
Synthesemethoden
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is synthesized by a condensation reaction between 4-(piperidin-1-ylsulfonyl)phenol and 5-bromonicotinic acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated as a white solid. The yield of the reaction is typically greater than 95%.
Eigenschaften
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)15-10-14(11-18-12-15)13-4-6-16(7-5-13)24(22,23)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGXSCNWAERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688488 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-84-1 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





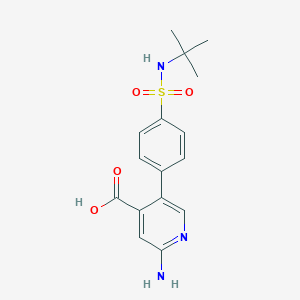
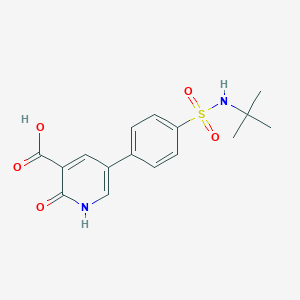
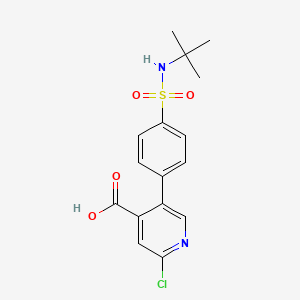
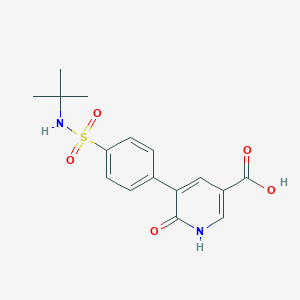
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
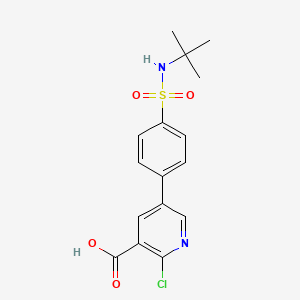
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)